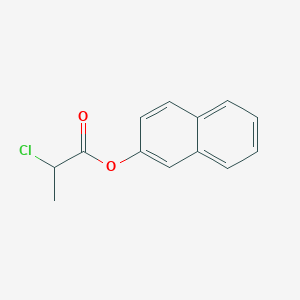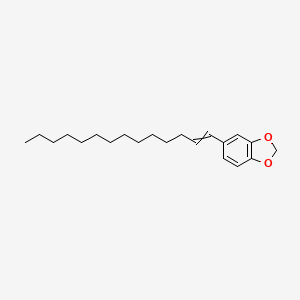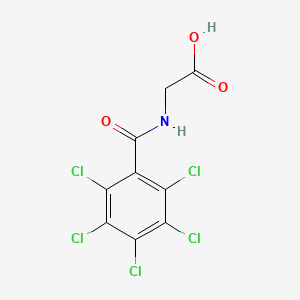
N-(2,3,4,5,6-Pentachlorobenzoyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3,4,5,6-Pentachlorobenzoyl)glycine is a synthetic organic compound characterized by the presence of a pentachlorobenzoyl group attached to a glycine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,5,6-Pentachlorobenzoyl)glycine typically involves the acylation of glycine with 2,3,4,5,6-pentachlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3,4,5,6-Pentachlorobenzoyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzoyl derivatives
Wissenschaftliche Forschungsanwendungen
N-(2,3,4,5,6-Pentachlorobenzoyl)glycine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,3,4,5,6-Pentachlorobenzoyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The pentachlorobenzoyl group can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The glycine moiety may facilitate binding to specific sites, enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,3,4,5,6-Pentafluorobenzoyl)glycine
- N-(2,3,4,5,6-Pentabromobenzoyl)glycine
- N-(2,3,4,5,6-Pentaiodobenzoyl)glycine
Uniqueness
N-(2,3,4,5,6-Pentachlorobenzoyl)glycine is unique due to the presence of chlorine atoms, which impart specific chemical properties such as increased hydrophobicity and reactivity. This makes it distinct from its fluorinated, brominated, or iodinated counterparts, which may have different reactivity profiles and applications.
Eigenschaften
CAS-Nummer |
106288-26-0 |
|---|---|
Molekularformel |
C9H4Cl5NO3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2-[(2,3,4,5,6-pentachlorobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H4Cl5NO3/c10-4-3(9(18)15-1-2(16)17)5(11)7(13)8(14)6(4)12/h1H2,(H,15,18)(H,16,17) |
InChI-Schlüssel |
MKRHCRLADMHEIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)NC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)
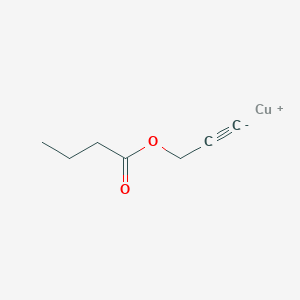
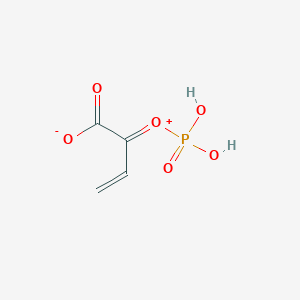


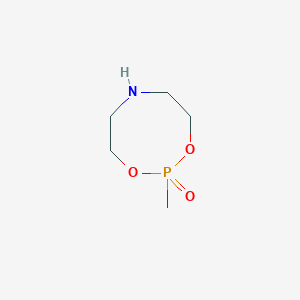



![sodium;ethyl 2-(8-ethyl-3,4-dihydro-1H-pyrano[3,4-b]indol-9-id-1-yl)acetate](/img/structure/B14318440.png)
![[6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone](/img/structure/B14318442.png)
